(E)-3-(3,4-dimethoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acrylamide is a synthetic organic molecule with potential therapeutic applications. Its molecular formula is C18H22N4O3, and it possesses a unique structure that may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound features several functional groups that are significant for its biological activity:
- Acrylamide moiety : Known for its role in modulating enzyme activities.
- Dimethoxyphenyl group : Potentially influences the compound's interaction with biological targets.
- Pyridazine derivative : May enhance the compound's bioactivity through specific receptor interactions.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several key areas:
Anticancer Activity
Preliminary studies suggest that the compound exhibits anticancer properties , potentially through the inhibition of specific signaling pathways involved in tumor progression. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, indicating a possible role as an anticancer agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell proliferation : Targeting pathways such as the MAPK/ERK pathway which is crucial for cell division and survival.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 : In vitro testing on breast cancer cells | The compound showed a significant reduction in cell viability with an IC50 value of 25 µM, indicating potent anticancer activity. |
Study 2 : Mechanistic analysis | The compound was found to inhibit the phosphorylation of ERK, suggesting interference with the MAPK signaling pathway. |
Study 3 : In vivo xenograft model | Administration of the compound resulted in a 50% reduction in tumor size compared to control groups, supporting its potential as an effective cancer treatment. |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Preliminary data suggest moderate absorption with a half-life suitable for therapeutic applications. Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further development.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-4-8-17(22-21-13)19-10-11-20-18(23)9-6-14-5-7-15(24-2)16(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H,19,22)(H,20,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVRNSIZDXJEOR-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)NCCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.